methyl (2R)-2-(methylamino)propanoate
Description
Methyl (2R)-2-(methylamino)propanoate (CAS: 1315054-06-8) is a chiral ester with the molecular formula C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol . Structurally, it features:
- A methyl ester group at the carboxylate position.
- A (2R)-configured stereocenter bearing a methylamino (-NHCH₃) substituent.
- A hydroxyl group (-OH) on the β-carbon.
This compound is of interest in pharmaceutical synthesis due to its chiral nature and functional groups, which enable its use as a building block for bioactive molecules. Its hydroxyl and methylamino groups contribute to hydrogen-bonding capacity, influencing solubility and reactivity .
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
methyl (2R)-2-(methylamino)propanoate |
InChI |
InChI=1S/C5H11NO2/c1-4(6-2)5(7)8-3/h4,6H,1-3H3/t4-/m1/s1 |
InChI Key |
PQIUHUKRJAOTLS-SCSAIBSYSA-N |
SMILES |
CC(C(=O)OC)NC |
Isomeric SMILES |
C[C@H](C(=O)OC)NC |
Canonical SMILES |
CC(C(=O)OC)NC |
sequence |
A |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations: Aromatic vs. Aliphatic Groups
Key Differences :
Functional Group Modifications
Key Differences :
Stereochemical and Configurational Effects
Key Differences :
- Chiral Centers: The (2R) configuration in the target compound vs.
Pharmaceutical Relevance
- Chiral Intermediates: The (2R) configuration is critical for enantioselective synthesis of drugs targeting aminopeptidases or neurotransmitter receptors .
- Safety : Ethyl ester analogs (e.g., CAS 58743-30-9) require careful handling due to inhalation risks, suggesting similar precautions for the methyl ester .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
